molecular formula C22H22O4 B587993 [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 CAS No. 1794960-44-3

[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5

Cat. No. B587993
M. Wt: 355.445
InChI Key: TUPSTLDQFNUXKF-HQMUZNGPSA-N
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Description

[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 (3,4-BBPE) is an organic compound with a unique structure that has been gaining interest in the scientific community due to its potential applications in various laboratory experiments. 3,4-BBPE is a derivative of phenyl ethanediol, which is an important intermediate in the synthesis of many organic compounds. It is also a chiral molecule, which means it can exist as two enantiomeric forms that are mirror images of each other. The d5 label indicates that the molecule contains deuterium atoms, which are heavier versions of hydrogen atoms. This makes it a useful tool for studying the effects of isotope substitution on the properties of molecules.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 involves the protection of a commercially available starting material followed by a series of reactions to introduce the desired functional groups. The final step involves deprotection to yield the target compound.

Starting Materials
3,4-dihydroxybenzaldehyde-d5, benzyl chloride, magnesium, diethyl ether, dichloromethane, triethylamine, p-toluenesulfonic acid, sodium hydroxide, hydrogen gas, palladium on carbon

Reaction
Protection of 3,4-dihydroxybenzaldehyde-d5 with benzyl chloride and magnesium in diethyl ether, Conversion of the protected aldehyde to the corresponding protected alcohol using sodium borohydride, Introduction of a second benzyl group onto the protected alcohol using benzyl chloride and triethylamine in dichloromethane, Conversion of the protected alcohol to the protected diol using p-toluenesulfonic acid in dichloromethane, Debenzylation of the protected diol using hydrogen gas and palladium on carbon, Deprotection of the remaining protecting group using sodium hydroxide

Scientific Research Applications

[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 has many potential applications in scientific research, such as in drug discovery and development, materials science, and biochemistry. It can be used as a chiral building block for the synthesis of other organic compounds, and its deuterated form can be used to study the effects of isotope substitution on the properties of molecules. It can also be used as a model compound to study the mechanism of action of enzymes and other biological molecules.

Mechanism Of Action

The mechanism of action of [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 is not yet fully understood. However, it is believed that its effects are due to the presence of the benzyloxy groups, which can interact with the active sites of enzymes and other biological molecules. The presence of the deuterium atoms may also play a role in its mechanism of action, as they can alter the properties of the molecule and affect its interactions with other molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 are not yet fully understood. However, it is believed to have some potential effects on the activity of enzymes and other biological molecules. It has been shown to inhibit the activity of some enzymes, such as the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have some potential anti-inflammatory and antioxidant effects.

Advantages And Limitations For Lab Experiments

The main advantage of using [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 in laboratory experiments is that it is a chiral molecule, which makes it useful for the synthesis of other chiral compounds. Its deuterated form also makes it useful for studying the effects of isotope substitution on the properties of molecules. However, there are some limitations to its use in laboratory experiments, such as the fact that it is not very soluble in water and its effects on enzymes and other biological molecules are not yet fully understood.

Future Directions

There are many potential future directions for the research and application of [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5. One potential direction is to further study its mechanism of action and its effects on enzymes and other biological molecules. It could also be used in the synthesis of other chiral compounds, and its deuterated form could be used to study the effects of isotope substitution on the properties of molecules. Additionally, it could be used as a model compound to study the effects of drug molecules on biological systems. Finally, it could be used in materials science applications, such as the synthesis of polymers or other materials with unique properties.

properties

IUPAC Name

1,1-dideuterio-2-[2,3,6-trideuterio-4,5-bis(phenylmethoxy)phenyl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O4/c23-14-20(24)19-11-12-21(25-15-17-7-3-1-4-8-17)22(13-19)26-16-18-9-5-2-6-10-18/h1-13,20,23-24H,14-16H2/i11D,12D,13D,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPSTLDQFNUXKF-HQMUZNGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CO)O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])O)O)[2H])OCC2=CC=CC=C2)OCC3=CC=CC=C3)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5

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